
Application Note: Structural Characterization of
Quercetin 3-O-sophoroside using NMR

Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: quercetin 3-O-sophoroside

Cat. No.: B8034653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Quercetin 3-O-sophoroside is a flavonoid glycoside found in various plant species, including

some varieties of Rosa and other medicinal plants. As a derivative of quercetin, a well-studied

flavonol with significant antioxidant and potential therapeutic properties, the accurate structural

elucidation of its glycosides is crucial for understanding their bioactivity, metabolism, and

potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy

is an indispensable tool for the unambiguous characterization of such complex natural

products. This application note provides a detailed overview and protocols for the use of NMR

spectroscopy in the structural confirmation of quercetin 3-O-sophoroside.

Data Presentation: NMR Chemical Shifts
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for quercetin 3-
O-sophoroside. These values are based on computational predictions and serve as a

reference for experimental data.[1] Experimental values may vary depending on the solvent,

temperature, and instrument frequency.
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Atom No.
¹³C Chemical Shift (ppm)

(Predicted)[1]
¹H Chemical Shift (ppm)

(Predicted)[1]

Aglycone (Quercetin)

2 158.5 -

3 135.5 -

4 179.5 -

5 163.0 -

6 99.9 6.25 (d)

7 166.0 -

8 94.8 6.45 (d)

9 159.0 -

10 105.7 -

1' 123.2 -

2' 117.6 7.60 (d)

3' 145.9 -

4' 149.8 -

5' 115.9 6.90 (d)

6' 123.1 7.58 (dd)

Inner Glucose

1'' 104.4 5.40 (d)

2'' 83.1 3.60 (m)

3'' 78.4 3.50 (m)

4'' 71.2 3.40 (m)

5'' 78.1 3.45 (m)

6'' 62.5 3.75 (m), 3.90 (m)
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Outer Glucose

1''' 105.7 4.50 (d)

2''' 75.7 3.20 (m)

3''' 78.1 3.35 (m)

4''' 71.2 3.30 (m)

5''' 78.4 3.25 (m)

6''' 62.5 3.70 (m), 3.85 (m)

Solvent: H₂O. Frequency: Predicted at 25 MHz for ¹³C and 100 MHz for ¹H.

Experimental Protocols
Detailed methodologies for the key NMR experiments required for the characterization of

quercetin 3-O-sophoroside are provided below.

Sample Preparation
Dissolution: Accurately weigh approximately 5-10 mg of the isolated and purified quercetin
3-O-sophoroside.

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent.

Methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for flavonoids.

DMSO-d₆ is particularly useful for observing exchangeable hydroxyl protons.

Transfer: Transfer the solution to a 5 mm NMR tube.

Filtration (Optional): If any particulate matter is present, filter the solution through a small

plug of glass wool directly into the NMR tube to prevent shimming issues.

1D NMR Spectroscopy
¹H NMR (Proton):

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b8034653?utm_src=pdf-body
https://www.benchchem.com/product/b8034653?utm_src=pdf-body
https://www.benchchem.com/product/b8034653?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8034653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purpose: To determine the number and type of protons in the molecule, their chemical

environment, and their coupling patterns (multiplicity).

Typical Parameters:

Spectrometer Frequency: 400-600 MHz

Pulse Program: Standard single pulse (e.g., zg30)

Spectral Width: 0-15 ppm

Number of Scans: 16-64 (depending on sample concentration)

Relaxation Delay (d1): 1-2 seconds

¹³C NMR (Carbon-13):

Purpose: To determine the number of carbon atoms and their chemical environment.

Typical Parameters:

Spectrometer Frequency: 100-150 MHz

Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30)

Spectral Width: 0-200 ppm

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

Relaxation Delay (d1): 2 seconds

2D NMR Spectroscopy
COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which

protons are adjacent to each other. This is crucial for assigning protons within the same

spin system, such as the individual sugar rings and the aromatic rings of the aglycone.
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Typical Parameters:

Pulse Program: cosygpqf

Data Points (F2 and F1): 1024 x 256

Number of Scans: 2-4 per increment

HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify direct one-bond correlations between protons and their attached

carbons (¹H-¹³C). This experiment is fundamental for assigning the carbon signals based

on the already assigned proton signals.

Typical Parameters:

Pulse Program: hsqcedetgpsisp2.3

Spectral Width (F2 - ¹H): 0-15 ppm

Spectral Width (F1 - ¹³C): 0-180 ppm

Number of Scans: 2-8 per increment

HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and

carbons (¹H-¹³C). This is a powerful experiment for connecting different spin systems. For

quercetin 3-O-sophoroside, it is critical for:

Determining the point of glycosylation (correlation between the anomeric proton of the

inner sugar and C-3 of the quercetin aglycone).

Establishing the linkage between the two sugar units (correlation between the anomeric

proton of the outer sugar and a carbon of the inner sugar).

Confirming the assignment of quaternary carbons.

Typical Parameters:
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Pulse Program: hmbcgplpndqf

Spectral Width (F2 - ¹H): 0-15 ppm

Spectral Width (F1 - ¹³C): 0-200 ppm

Number of Scans: 4-16 per increment

Visualizations
Logical Workflow for NMR Characterization
The following diagram illustrates the logical workflow for the structural elucidation of quercetin
3-O-sophoroside using NMR spectroscopy.
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Sample Preparation
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¹³C Signal Assignment
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Determine Glycosylation Site

via HMBC
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via HMBC

Final Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the NMR-based structural elucidation of quercetin 3-O-sophoroside.
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Signaling Pathway of Key HMBC Correlations
This diagram illustrates the key long-range correlations observed in an HMBC experiment that

are essential for confirming the structure of quercetin 3-O-sophoroside.

Quercetin Aglycone

Sophoroside Moiety

C-3

H-1'' (Inner Glucose)

Glycosylation Site

C-2'' (Inner Glucose)

H-1''' (Outer Glucose)

Inter-sugar Linkage

Click to download full resolution via product page

Caption: Key HMBC correlations for identifying quercetin 3-O-sophoroside.

Conclusion
NMR spectroscopy, through a combination of 1D and 2D experiments, provides an unequivocal

method for the structural characterization of complex flavonoid glycosides like quercetin 3-O-
sophoroside. The detailed protocols and expected data presented in this application note

serve as a comprehensive guide for researchers in natural product chemistry, pharmacology,

and drug development to confidently identify and characterize this and similar compounds. The

application of these techniques is fundamental for ensuring the identity and purity of

compounds of interest in further biological and pharmacological studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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